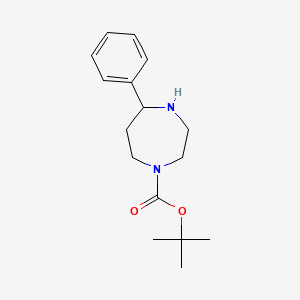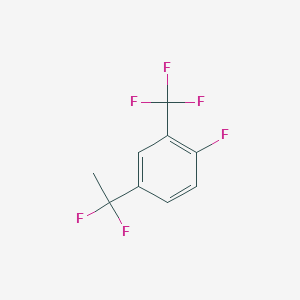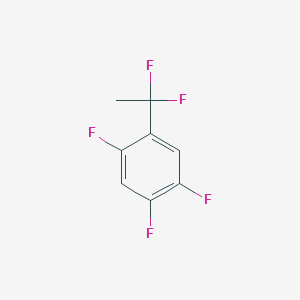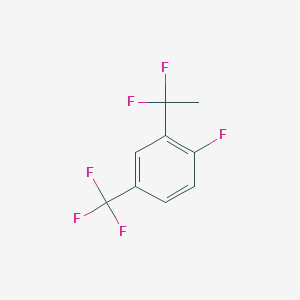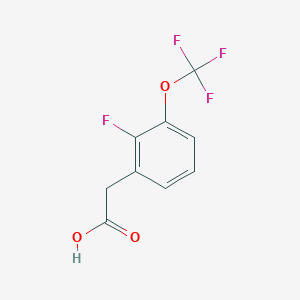
2-Fluoro-3-(trifluoromethoxy)phenylacetic acid
Vue d'ensemble
Description
“2-Fluoro-3-(trifluoromethoxy)phenylacetic acid” is a chemical compound with the CAS Number: 1159512-61-4 . It has a molecular weight of 238.14 . The IUPAC name for this compound is [2-fluoro-3-(trifluoromethoxy)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6F4O3/c10-8-5(4-7(14)15)2-1-3-6(8)16-9(11,12)13/h1-3H,4H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid-crystal at ambient temperature . It has a boiling point of 81-83 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Aminotetralin Derivatives
2-Fluoro-3-(trifluoromethoxy)phenylacetic acid derivatives have been used in the synthesis of 4-phenyl-β-aminotetralin, a compound of interest in medicinal chemistry. The process involves a cascade Friedel-Crafts cycli-acylalkylation, enolization, and O-acylation, leading to the formation of 4-substituted tetralen-2-ol phenylacetates. This method provides a short and efficient route to these derivatives, which can be further functionalized for various applications (Vincek & Booth, 2009).
Chiral Derivatizing Agent in NMR Spectroscopy
The compound has been explored as a chiral derivatizing agent for determining the enantiomeric excess of secondary alcohols and primary amines via 19F NMR spectroscopy. This application highlights its utility in analytical chemistry for enantiomeric resolution and quantification, contributing to the understanding of stereochemistry in organic compounds (Hamman, Béguin, & Arnaud, 1991).
Research has also focused on the development of fluoroalkyl amino reagents derived from this compound for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These reagents facilitate Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, which are significant in the development of pharmaceuticals and agrochemicals (Schmitt et al., 2017).
Stereoselective Hydrolysis by Cancer Cells
In a study exploring the stereoselective hydrolysis of ethyl phenylacetate and phenylpropionate derivatives, including those with fluorine substitution, by cultured cancer cells, it was found that fluorine atoms are recognized by ester hydrolases of these cells. This suggests that fluorine substitution on the acyl group could be leveraged to design ester-type anticancer prodrugs with enhanced specificity to cancer cells (Yamazaki et al., 1996).
Comparative Studies on Halogen Substituted Phenylacetic Acids
A comparative study on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including this compound, provides insights into their structural properties and reactivity. Such studies are crucial for understanding the electronic effects of halogen substitution on phenylacetic acids and their derivatives, with implications for their reactivity and potential applications in synthetic chemistry (Srivastava et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-fluoro-3-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-8-5(4-7(14)15)2-1-3-6(8)16-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEFUQHCNAYNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


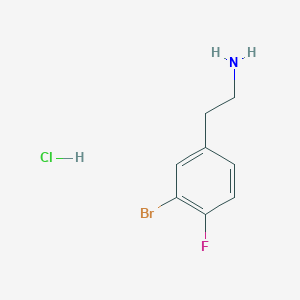
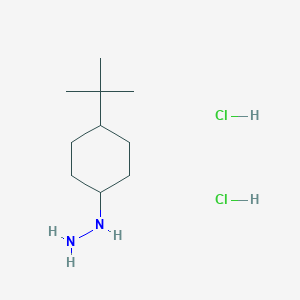
![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1439491.png)
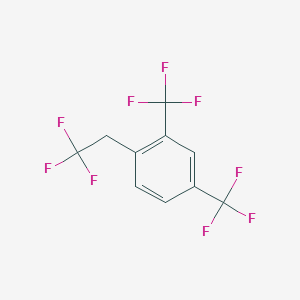
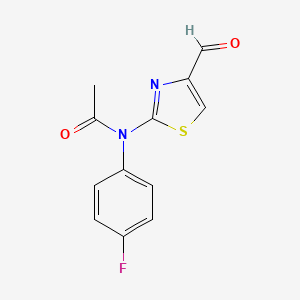
![N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1439497.png)
